REACTION_SMILES
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[Cl:24][CH2:25][Cl:26].[ClH:16].[I-:22].[K+:21].[N:17]([O-:18])=[O:19].[NH2:1][c:2]1[cH:3][cH:4][c:5]2[c:9]([cH:10]1)[N:8]([C:11]([CH3:12])=[O:13])[CH2:7][C:6]2([CH3:14])[CH3:15].[Na+:20].[OH2:23]>>[c:2]1([I:22])[cH:3][cH:4][c:5]2[c:9]([cH:10]1)[N:8]([C:11]([CH3:12])=[O:13])[CH2:7][C:6]2([CH3:14])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CC(C)(C)c2ccc(N)cc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N1CC(C)(C)c2ccc(I)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |